1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol
Description
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-1-cyclopropylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-8-3-4-10(7-11(8)13)12(2,14)9-5-6-9/h3-4,7,9,14H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKWCMBZLOZGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C2CC2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phase-Transfer Catalyzed Formation of 2-Cyclopropyl-1-(3-Chloro-4-methylphenyl)ethan-1-one
The ketone precursor, 2-cyclopropyl-1-(3-chloro-4-methylphenyl)ethan-1-one, is synthesized via a condensation reaction between cyclopropanecarbonyl chloride and 3-chloro-4-methylbenzene derivatives. As demonstrated in US8314249B2, phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) enable efficient coupling in biphasic solvent systems (e.g., dichloromethane-water). This method minimizes hydrolysis of sensitive intermediates while achieving yields of 90–95% after crystallization from methanol.
Table 1: Optimized Conditions for Ketone Synthesis
| Parameter | Value |
|---|---|
| Catalyst | TBAB (5.3 g per 291 g substrate) |
| Solvent System | Dichloromethane-water (3:1) |
| Temperature | 40°C (reflux) |
| Reaction Time | 3–4 hours |
| Yield | 90–95% |
| Purity (HPLC) | >99% |
Alternative Aprotic Solvent Systems
Methylcyclohexane (MCH) has been employed as an alternative to dichloromethane, reducing environmental impact while maintaining reaction efficiency. However, yields drop to ~60% due to lower solubility of intermediates, necessitating trade-offs between sustainability and productivity.
Reduction of Ketone to Alcohol: Catalytic and Chemical Strategies
Catalytic Hydrogenation with Transition Metal Catalysts
Palladium-on-carbon (Pd/C) or Raney nickel catalyzes the hydrogenation of the ketone intermediate under moderate pressure (1–3 atm). Hydrogenation at 50°C in ethanol achieves complete conversion within 6 hours, though over-reduction to the alkane is mitigated by precise control of H₂ uptake.
Table 2: Hydrogenation Performance Metrics
| Catalyst | Pressure (atm) | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C | 2 | 50°C | 6 | 88 |
| Raney Ni | 3 | 60°C | 4 | 82 |
Borohydride Reduction in Polar Solvents
Sodium borohydride (NaBH₄) in methanol reduces the ketone to the alcohol at 0–5°C, achieving 92% yield with minimal side products. This method favors small-scale synthesis due to rapid reaction kinetics and straightforward quenching protocols.
Cyclopropane Ring Formation: Simmons-Smith and Related Reactions
Zinc-Mediated Cyclopropanation
The Simmons-Smith reaction, utilizing diiodomethane and zinc-copper couple, introduces the cyclopropane ring to pre-formed 1-(3-chloro-4-methylphenyl)ethanol. This method requires anhydrous conditions and achieves 75% yield, though competing elimination reactions necessitate careful temperature control.
Transition Metal-Catalyzed Approaches
Rhodium(II) catalysts enable stereoselective cyclopropanation of allylic alcohols, though substrate compatibility with the chlorinated aromatic system remains a limitation. Yields of 68% have been reported in toluene at 80°C.
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison for 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl Ethanol
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Phase-transfer + NaBH₄ | 92 | 99 | High | Moderate |
| Hydrogenation (Pd/C) | 88 | 98 | Medium | Low |
| Simmons-Smith | 75 | 95 | Low | High |
Phase-transfer catalysis coupled with borohydride reduction emerges as the most balanced approach, offering high yield and scalability with manageable solvent waste.
Experimental Optimization and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ketone.
Reduction: 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl methanol.
Substitution: 1-(3-Methoxy-4-methylphenyl)-1-cyclopropyl ethanol.
Scientific Research Applications
Chemical Applications
Intermediate in Organic Synthesis
- 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it useful in the development of new synthetic methodologies.
Reactivity and Transformations
- The compound can undergo several reactions, including oxidation, reduction, and nucleophilic substitution. For instance:
- Oxidation : It can be oxidized to form ketones or aldehydes.
- Reduction : Reduction reactions can yield different alcohol derivatives.
- Substitution : The chloro group can be substituted with other functional groups, expanding its utility in synthetic chemistry.
Biological Applications
Biological Activity Investigation
- Research has indicated potential biological activities of 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol, particularly its antimicrobial properties. Studies focus on its ability to disrupt microbial cell membranes or interfere with enzymatic processes essential for microbial survival.
Enzyme Probes
- This compound may also be utilized as a probe in enzyme-catalyzed reactions involving aromatic alcohols, aiding in the understanding of enzyme mechanisms and kinetics.
Medicinal Applications
Pharmaceutical Development
- In medicinal chemistry, 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol is explored for its potential therapeutic effects. It may serve as a precursor for synthesizing new pharmaceuticals, particularly those targeting specific biological pathways associated with diseases such as depression and anxiety.
CRF1 Receptor Antagonism
- Notably, related compounds have been investigated for their role as antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, which is linked to stress response and mood disorders. This suggests that derivatives of 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol could have similar applications .
Industrial Applications
Specialty Chemicals Production
- In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into various formulations that require specific chemical characteristics.
Polymer and Resin Manufacturing
- The compound's reactivity makes it suitable for use in the manufacture of polymers and resins with tailored properties for diverse applications.
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Functional Features
Physicochemical Properties
- Lipophilicity: The cyclopropyl group and methyl substituent in the target compound likely increase logP compared to 1-(4-chlorophenyl)ethanol, enhancing membrane permeability .
- Hydrogen Bonding: The ethanol group facilitates hydrogen bonding, influencing solubility and crystal packing. Cyclopropane rigidity may reduce conformational flexibility, altering crystallization patterns compared to non-cyclopropyl analogs .
Biological Activity
1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol is an organic compound that has garnered attention for its potential biological activities, including antimicrobial properties and its role as a precursor in drug synthesis. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H13ClO
- Molecular Weight : 188.67 g/mol
- Structural Characteristics : The compound features a cyclopropyl group attached to a chloro-substituted phenyl ring, along with an ethanol moiety, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol exhibits significant antimicrobial activity. In various studies, it has been tested against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
| Pseudomonas aeruginosa | 0.030 |
These values indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance issues.
The antimicrobial activity of 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol may be attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes within the cells. This disruption leads to cell lysis or impaired cellular function, ultimately resulting in microbial death.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antibiotics, researchers evaluated the antimicrobial efficacy of various phenolic compounds, including 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol. The study concluded that the compound exhibited potent antibacterial activity against both standard and resistant strains of bacteria, showcasing its potential as a therapeutic agent in combating infections caused by resistant pathogens .
Study 2: Pharmacokinetics and Bioavailability
Another study focused on the pharmacokinetic profile of the compound when administered in vivo. The results indicated that after oral administration in animal models, the compound demonstrated favorable bioavailability and metabolic stability, suggesting its viability for further development as a pharmaceutical agent .
Research Findings
Recent investigations have highlighted several key findings regarding the biological activity of 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol:
- Antifungal Activity : Preliminary tests suggest that the compound also possesses antifungal properties against Candida species, although further studies are required to establish specific efficacy levels.
- Potential as a Drug Precursor : The unique structural features of this compound make it an attractive candidate for modification and development into more complex drug molecules targeting various diseases .
Q & A
Q. What are the established synthetic pathways for 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via:
- Friedel-Crafts acylation : Reacting a substituted benzyl chloride with a cyclopropane-containing precursor in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Reduction of ketones : Using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce a corresponding ketone intermediate. Ethanol is a common solvent, and reaction completion is monitored via TLC or color change .
- Substitution reactions : Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can introduce halogen groups at specific positions .
- Critical factors : Catalyst activity, solvent purity (e.g., absolute ethanol), and reaction time (e.g., 6-hour reflux for intermediates) significantly impact yield .
Q. How should researchers characterize this compound post-synthesis to confirm structural integrity?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to verify substituent positions and cyclopropane ring integrity. Compare with published spectra of analogous compounds (e.g., 1-(4-Chlorophenyl)ethanol) .
- Chromatography : HPLC or GC-MS to assess purity (>95% recommended).
- Crystallography : Recrystallize from ethanol or ethanol/water mixtures to obtain single crystals for X-ray diffraction .
- Safety validation : Confirm flash point (e.g., ~99°C) and hazard profiles (e.g., H315 for skin irritation) using standardized protocols .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer :
- The compound is slightly soluble in water but highly soluble in ethanol, DMF, and dichloromethane .
- Implications : Use ethanol as a reaction solvent for homogeneous mixing. For biphasic systems (e.g., catalytic reductions), employ water-ethanol mixtures to precipitate the product .
Advanced Research Questions
Q. What strategies are effective for enantioselective synthesis of this compound, and what catalysts have shown promise?
- Methodological Answer :
- Biocatalysis : Enantioselective reduction of ketone intermediates using Daucus carota (carrot) cells in aqueous media achieves >90% enantiomeric excess (ee). Key parameters include pH (6.5–7.5) and temperature (25–30°C) .
- Chiral catalysts : Ru-BINAP complexes for asymmetric hydrogenation of prochiral ketones. Optimize catalyst loading (1–5 mol%) and hydrogen pressure (10–50 bar) .
Q. How can researchers address the lack of data on cellular effects and molecular mechanisms?
- Methodological Answer :
- In vitro assays : Screen for cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) using Gram-positive/negative bacterial strains .
- Mechanistic studies : Use molecular docking to predict interactions with biological targets (e.g., cytochrome P450 enzymes). Validate via enzyme inhibition assays .
- Gene expression profiling : RNA-seq or qPCR to identify pathways affected by the compound in model organisms (e.g., E. coli or yeast) .
Q. What structural analogs of this compound have been studied, and how do substitutions influence bioactivity?
- Methodological Answer :
- Chlorine vs. methyl groups : The 3-chloro-4-methyl substitution enhances electrophilicity and lipophilicity compared to 1-(4-Methylphenyl)ethanol, improving membrane permeability in antimicrobial studies .
- Cyclopropane ring : Stabilizes the molecule against metabolic degradation, as seen in analogs like 1-(3-Fluoro-4-propoxyphenyl)ethanone .
- Comparative data : Analog NSC 41714 (similar structure) shows moderate antitumor activity in NCI-60 cell lines, suggesting potential for SAR studies .
Q. What green chemistry approaches can mitigate environmental impact during synthesis?
- Methodological Answer :
- Solvent replacement : Substitute ethanol with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
- Catalyst recycling : Recover AlCl₃ from Friedel-Crafts reactions via aqueous extraction and reuse for 3–5 cycles without significant loss in activity .
- Biodegradability assessment : Use OECD 301F test to measure mineralization rates in environmental matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
